モジパファントラセミ

概要

説明

この化合物は、重症デング熱感染症の予防に有効性を示しており、血小板凝集と炎症への影響について研究されています .

製法

UK-74505の合成には、多くの生物活性化合物に共通するモチーフである1,4-ジヒドロピリジン構造の作成が含まれます。合成経路は通常、以下の手順を含みます。

縮合反応: 最初のステップは、アルデヒドとβ-ケトエステルのアンモニアまたはアミン存在下での縮合反応で、ジヒドロピリジン環を形成することです。

環化: 中間体が環化して1,4-ジヒドロピリジンコアを形成します。

UK-74505の工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、これらの合成手順を最適化する必要があります。

科学的研究の応用

Chemistry: It serves as a model compound for studying the synthesis and reactivity of 1,4-dihydropyridines.

Biology: The compound is used to investigate the role of platelet activating factor in various biological processes, including inflammation and immune response.

Medicine: UK-74505 has shown promise in preventing severe dengue infection and reducing inflammation in various animal models

作用機序

UK-74505は、血小板活性化因子受容体に不可逆的に結合することで作用します。この結合は、受容体が血小板凝集と炎症を媒介する能力を阻害します。UK-74505の分子標的は、血小板やその他の免疫細胞の表面にある血小板活性化因子受容体です。 その作用機序に関与する経路には、血小板凝集の阻害と炎症反応の抑制が含まれます .

Safety and Hazards

生化学分析

Biochemical Properties

Modipafant racemate plays a significant role in biochemical reactions by antagonizing the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor to its receptor, thereby preventing the downstream signaling cascade that leads to inflammation. Modipafant racemate interacts with enzymes, proteins, and other biomolecules involved in the inflammatory response, such as leukotrienes, prostaglandins, and oxygen-free radicals .

Cellular Effects

Modipafant racemate exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the platelet-activating factor-induced aggregation of platelets, reducing bronchoconstriction, and decreasing microvascular leakage and mucus hypersecretion. These effects are particularly relevant in conditions like asthma, where modipafant racemate helps to alleviate symptoms by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of modipafant racemate involves its binding to the platelet-activating factor receptor, thereby blocking the receptor’s interaction with its ligand. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. Modipafant racemate also affects gene expression by modulating the transcription of genes involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of modipafant racemate have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In in vitro and in vivo studies, modipafant racemate has shown long-lasting activity, with its effects on cellular function persisting for extended periods .

Dosage Effects in Animal Models

The effects of modipafant racemate vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet-activating factor-induced responses without causing significant adverse effects. At higher doses, modipafant racemate may exhibit toxic effects, including increased bronchial hyperresponsiveness and potential toxicity to other organs .

Metabolic Pathways

Modipafant racemate is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate the production and degradation of inflammatory mediators, such as leukotrienes and prostaglandins. These interactions can affect metabolic flux and alter the levels of various metabolites involved in inflammation .

Transport and Distribution

Within cells and tissues, modipafant racemate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. Modipafant racemate’s distribution is crucial for its ability to modulate inflammatory responses effectively .

Subcellular Localization

Modipafant racemate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that modipafant racemate exerts its effects precisely where needed to modulate the inflammatory response .

準備方法

The synthesis of UK-74505 involves the creation of a 1,4-dihydropyridine structure, which is a common motif in many biologically active compounds. The synthetic route typically includes the following steps:

Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine ring.

Cyclization: The intermediate undergoes cyclization to form the 1,4-dihydropyridine core.

Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity and selectivity.

Industrial production methods for UK-74505 would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

UK-74505は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されて様々な酸化誘導体を形成することができ、それらは異なる生物活性を持つ可能性があります。

還元: 還元反応は、ジヒドロピリジン環の官能基を修飾するために使用できます。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤があります。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

化学: 1,4-ジヒドロピリジンの合成と反応性の研究のためのモデル化合物として役立ちます。

生物学: この化合物は、炎症や免疫応答を含む様々な生物学的プロセスにおける血小板活性化因子の役割を調査するために使用されます。

医学: UK-74505は、重症デング熱感染症の予防と、様々な動物モデルにおける炎症の軽減に有効性を示しています

産業: この化合物は、血小板凝集を阻害する能力があるため、新しい抗炎症薬および抗血栓薬の開発のための候補薬となっています.

類似化合物との比較

UK-74505は、不可逆的な結合と長時間の作用によって、血小板活性化因子受容体拮抗薬の中で独特です。類似化合物には以下のようなものがあります。

アパファント: より短い作用時間の別の血小板活性化因子受容体拮抗薬です。

SR-27417A: 吸入された血小板活性化因子の全身性および肺への作用に対する同様の保護効果を持つ、第2世代の血小板活性化因子受容体拮抗薬です.

特性

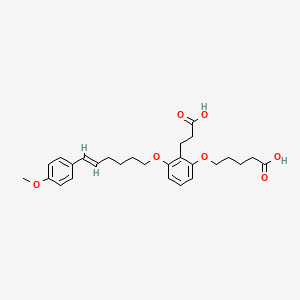

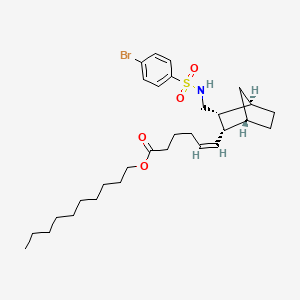

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYSCQFUGFOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924329 | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122956-68-7 | |

| Record name | Modipafant racemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODIPAFANT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

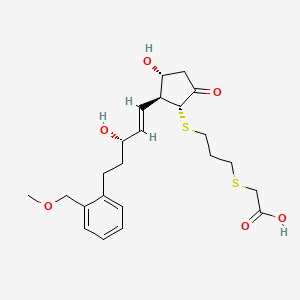

![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)

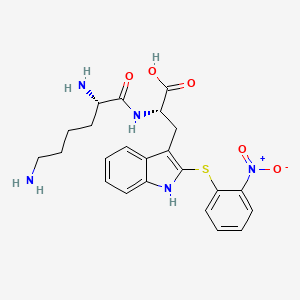

![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)

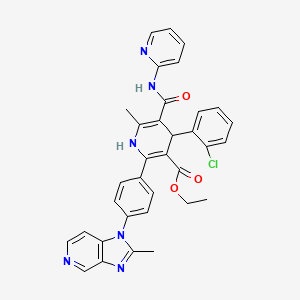

![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)